molecular formula C13H11BrN4O2S2 B11449921 N-(5-bromo-1,3-thiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(5-bromo-1,3-thiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11449921
M. Wt: 399.3 g/mol
InChI Key: PQQWHSHPLMWZCH-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic specialty chemical of interest in medicinal chemistry and pharmacological research. This acetamide derivative features a 5-bromothiazole ring linked to a 5-methoxybenzimidazole moiety via a sulfanylacetamide bridge, a structural motif common in compounds investigated for their biological activity. Compounds based on the N-(thiazol-2-yl)acetamide scaffold have been identified as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests potential utility as a pharmacological tool for probing the physiological functions of this poorly understood receptor in ion channel research. Furthermore, structurally related 2-aminothiazole derivatives have been explored in early-stage drug discovery for their potential as antitumor agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for confirming the compound's identity and purity upon receipt.

Properties

Molecular Formula

C13H11BrN4O2S2

Molecular Weight

399.3 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11BrN4O2S2/c1-20-7-2-3-8-9(4-7)17-13(16-8)21-6-11(19)18-12-15-5-10(14)22-12/h2-5H,6H2,1H3,(H,16,17)(H,15,18,19)

InChI Key

PQQWHSHPLMWZCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=C(S3)Br

Origin of Product

United States

Biological Activity

N-(5-bromo-1,3-thiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, drawing from various studies and data sources to provide a comprehensive overview.

The compound has the following chemical properties:

PropertyValue
CAS Number774230-98-7
Molecular FormulaC₈H₈BrN₃OS
Molecular Weight206.060 g/mol
LogP2.108
PSA58.200

Research indicates that compounds containing thiazole and benzimidazole moieties exhibit significant biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown potent antitumor effects through mechanisms such as topoisomerase inhibition and apoptosis induction in cancer cell lines. For example, derivatives of benzimidazole have been reported to inhibit cell proliferation in various cancer models, demonstrating IC50 values in the micromolar range against human lung cancer cell lines (e.g., A549, HCC827) .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies on related thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications in the thiazole ring can enhance antibacterial efficacy .

Antitumor Activity

A study evaluating the antitumor activity of benzothiazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

  • Compound 5 showed an IC50 value of 6.26 ± 0.33 μM against HCC827 cells.
  • Compound 6 demonstrated a similar profile with an IC50 of 6.48 ± 0.11 μM against NCI-H358 cells .

These findings suggest that modifications to the thiazole and benzimidazole components can significantly influence their antitumor potency.

Antimicrobial Activity

In antimicrobial assays, compounds derived from thiazole have been tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited promising antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AntitumorSignificant cytotoxicity in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Recent studies have highlighted the potential of N-(5-bromo-1,3-thiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study indicated that derivatives of thiazole and benzimidazole exhibit enhanced cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties :
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that thiazole derivatives possess broad-spectrum antimicrobial properties. Compounds similar to this compound have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition .

Biochemical Research

Enzyme Inhibition Studies :
this compound has been explored as an inhibitor of key enzymes involved in metabolic pathways. In particular, its role as an allosteric inhibitor of fructose-1,6-bisphosphatase has been studied extensively. This enzyme is crucial in gluconeogenesis, making it a target for diabetes treatment . The compound's ability to modulate enzyme activity could lead to therapeutic advancements in managing blood sugar levels.

Structural Studies

X-Ray Crystallography :
The structural characterization of this compound through X-ray crystallography has provided insights into its binding interactions with target proteins. The crystal structures reveal how this compound interacts at the molecular level, which is critical for understanding its biological effects and optimizing its pharmacological properties .

Data Summary and Case Studies

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in breast cancer cell lines; enhances cytotoxicity
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibitor of fructose-1,6-bisphosphatase; potential diabetes treatment
Structural InsightsX-ray crystallography reveals binding modes

Comparison with Similar Compounds

Data Table: Key Parameters of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity Reference
Target Compound C8H7N4OS4Br 383.33 5-Bromo-thiazole, 5-methoxy-benzimidazole Under investigation
N-(1,3-benzothiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide C17H14N4O2S2 370.45 Benzothiazole, 5-methoxy-benzimidazole Enzyme inhibition
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide C17H17BrN4O2S2 453.40 Bromophenyl, methoxyethyl-imidazole Antimicrobial (broad-spectrum)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C20H17N4SO3Cl 428.50 Chlorophenyl, indole-oxadiazole α-Glucosidase inhibition (IC50 ~8 µM)

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-bromo-1,3-thiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. A common approach includes:

  • Step 1: Acylation of 5-bromo-1,3-thiazol-2-amine with chloroacetyl chloride under basic conditions (e.g., pyridine) to form the acetamide backbone .
  • Step 2: Sulfanyl group introduction via nucleophilic substitution, reacting the intermediate with 5-methoxy-1H-benzimidazole-2-thiol in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are critical for isolating high-purity product .
    Key Considerations: Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies protons on the thiazole (δ 7.2–7.5 ppm) and benzimidazole (δ 6.8–7.1 ppm) rings, with methoxy groups at δ ~3.8 ppm .
    • 13C NMR confirms carbonyl (δ ~170 ppm) and sulfur-containing moieties (thiazole C-Br at δ ~120 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 453.98) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Key stretches include N-H (3300 cm⁻¹), C=O (1650 cm⁻¹), and C-S (680 cm⁻¹) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal Growth: Recrystallize from methanol/dichloromethane (1:3) to obtain single crystals suitable for diffraction .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (for solution) and SHELXL (for refinement) are optimal for small-molecule structures .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N-H···N between thiazole and benzimidazole moieties) to explain packing stability .
    Example: A related thiazole-acetamide derivative showed centrosymmetric dimers via N-H···N bonds (d = 2.89 Å), stabilized by C-H···O/F interactions .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays: Use consistent in vitro models (e.g., HepG2 cells for anticancer studies) and control variables like DMSO concentration (<0.1%) .
  • Metabolic Stability Testing: Compare half-life (t1/2) in liver microsomes across studies to identify discrepancies in bioavailability .
  • SAR Studies: Systematically modify substituents (e.g., replacing 5-methoxy with 5-ethoxy) to isolate structural contributors to activity .
    Case Study: A benzimidazole-thiazole analog showed conflicting IC50 values (5–25 µM) in antimicrobial assays; differences were traced to inoculum size variations .

Basic: What are the key functional groups influencing reactivity in this compound?

Methodological Answer:

  • Thiazole Ring: The 5-bromo substituent enhances electrophilicity, enabling Suzuki couplings or nucleophilic aromatic substitutions .
  • Benzimidazole Sulfanyl Group: The sulfur atom facilitates disulfide bond formation or oxidation to sulfoxides under controlled conditions (e.g., H2O2/acetic acid) .
  • Acetamide Linker: Susceptible to hydrolysis under acidic/basic conditions (e.g., HCl/NaOH), requiring pH-neutral buffers in biological assays .

Advanced: What computational methods support mechanistic studies of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like PfENR (enoyl-ACP reductase) or COX-2. Key residues (e.g., PfENR Tyr158) show hydrogen bonding with the acetamide carbonyl .
  • MD Simulations: GROMACS simulations (50 ns, CHARMM36 force field) reveal stability of ligand-protein complexes (RMSD < 2 Å) .
  • DFT Calculations: B3LYP/6-31G* optimizations predict electrophilic regions (e.g., bromothiazole) for covalent inhibition studies .

Basic: How should researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Catalyst Screening: DMAP (4-dimethylaminopyridine) improves acylation efficiency (yield increase from 60% to 85%) by activating chloroacetyl chloride .
  • Solvent Optimization: Replace DMF with acetonitrile for sulfanyl coupling to reduce side-product formation (e.g., disulfides) .
  • Temperature Control: Maintain 60°C during benzimidazole-thiol coupling to prevent decomposition of the bromothiazole intermediate .

Advanced: What strategies validate the compound’s purity and structural integrity in interdisciplinary studies?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine elemental analysis (C, H, N ± 0.3%), LC-MS, and 2D NMR (HSQC/HMBC) to confirm connectivity .
  • Batch Consistency Testing: Compare HPLC profiles (C18 column, 220 nm) of multiple syntheses to ensure RSD < 2% in retention times .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolytic susceptibility of the acetamide bond .

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